N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
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Overview
Description
N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)acetamide typically involves the reaction of 2-methylthiazole with a substituted phenyl acetamide. One common method involves the use of acetic anhydride as a reagent, with the reaction being carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylthiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce apoptosis by activating caspase-3, a key enzyme in the apoptotic pathway . Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-methylthiazol-4-yl)phenyl)acetamide: A closely related compound with similar structural features.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial and anticancer properties.
Uniqueness
N-(3-(2-methylthiazol-4-yl)phenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which may confer unique biological activities and chemical reactivity. Its ability to induce apoptosis in cancer cells and its potential as an antimicrobial agent highlight its significance in medicinal chemistry .
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H12N2OS/c1-8(15)13-11-5-3-4-10(6-11)12-7-16-9(2)14-12/h3-7H,1-2H3,(H,13,15) |
InChI Key |
PUSUTGRMXCRLGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C |
Origin of Product |
United States |
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